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Lysine acylation is a crucial post-translational modification (PTM) that plays a pivotal role in

regulating a vast array of cellular processes, from gene expression to metabolic control.

Beyond the well-studied acetylation, a growing family of acyl modifications, including

succinylation, malonylation, and glutarylation, has been discovered. These modifications,

originating from different metabolic intermediates, impart distinct structural and chemical

properties to proteins, leading to diverse functional consequences. This guide provides an

objective comparison of these key lysine acylations, supported by experimental data and

detailed methodologies, to aid researchers in dissecting their unique biological roles.

Comparative Analysis of Lysine Acylations
Different acyl groups alter the physicochemical properties of lysine residues in unique ways.

Acetylation neutralizes lysine's positive charge, whereas succinylation, malonylation, and

glutarylation convert it to a negative charge, inducing more significant structural changes.[1][2]

These modifications are not mutually exclusive; a single lysine residue can be targeted by

different acylations, suggesting a complex interplay and regulatory crosstalk.[3][4]
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Feature Acetylation Succinylation Malonylation Glutarylation

Acyl Group Acetyl (-COCH₃)

Succinyl (-

CO(CH₂)₂COOH

)

Malonyl (-

COCH₂COOH)

Glutaryl (-

CO(CH₂)₃COOH

)

Mass Added (Da) 42.01 100.02 86.00 114.03

Charge Change +1 to 0[1] +1 to -1[1][5] +1 to -1[1][5] +1 to -1[1][5]

Relative Size
Smallest (2

carbons)[1]

Larger (4

carbons)[1]

Medium (3

carbons)[1]

Largest (5

carbons)[1]

Primary "Eraser"
SIRT1-3, 6, 7;

HDACs[6]
SIRT5[1][7] SIRT5[1][8] SIRT5[1][5]

Primary Donor Acetyl-CoA Succinyl-CoA Malonyl-CoA Glutaryl-CoA

Key Biological

Roles

Gene

expression,

metabolism, cell

signaling.[9][10]

TCA cycle, fatty

acid metabolism,

ketogenesis.[3]

[7]

Fatty acid

synthesis,

glycolysis.[1][8]

Amino acid

metabolism.[1]

Relative

Abundance
Most common

~10-30% of

acetylation

levels[8]

~10-fold less

frequent than

succinylation[8]

Trace

amounts[8]

Regulation of Metabolic Pathways: A SIRT5-
Mediated Switch
The mitochondrial sirtuin, SIRT5, has emerged as a master regulator of acidic lysine acylations.

[1] Unlike other sirtuins that primarily function as deacetylases, SIRT5 shows robust

demalonylase, desuccinylase, and deglutarylase activity.[2][5][7] This specificity allows SIRT5

to act as a critical switch, modulating the activity of key metabolic enzymes in response to

cellular energy status. For instance, in the absence of SIRT5, succinylation levels on proteins

involved in the TCA cycle and fatty acid metabolism increase significantly.[11] This highlights a

direct link between a specific deacylase and the regulation of core metabolic pathways through

the removal of negatively charged acyl groups.
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SIRT-mediated regulation of metabolic enzymes by different acylations.
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Caption: SIRT-mediated regulation of metabolic enzymes by different acylations.

Experimental Protocols: Distinguishing Acylations
via Mass Spectrometry
The primary method for identifying and quantifying different lysine acylations is mass

spectrometry (MS)-based proteomics, typically involving the enrichment of acylated peptides

from a complex protein digest.

Key Experiment: Immunoaffinity Enrichment of Acylated
Peptides for LC-MS/MS Analysis
This protocol outlines a generalized workflow for the enrichment and analysis of lysine-acylated

peptides.
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1. Protein Extraction and Digestion:

Lyse cells or tissues in a buffer containing deacetylase and deacylase inhibitors (e.g.,

Trichostatin A, Nicotinamide) to preserve the in vivo acylation state.

Quantify protein concentration (e.g., using a BCA assay).

Reduce and alkylate cysteine residues with DTT and iodoacetamide, respectively.

Digest proteins into peptides using an appropriate protease, such as trypsin. Trypsin cleaves

C-terminal to lysine and arginine, but will not cleave at a modified lysine, which can be useful

for identification.

Desalt the resulting peptide mixture using C18 solid-phase extraction.[10][12]

2. Immunoaffinity Enrichment:

Incubate the desalted peptides with pan-specific anti-acyl-lysine antibodies (e.g., anti-acetyl-

lysine, anti-succinyl-lysine) that are conjugated to agarose or magnetic beads.[10][13]

Wash the beads extensively with wash buffers to remove non-specifically bound peptides. A

typical wash series might include an IP loading buffer, a high-salt buffer, and a final aqueous

wash.[13]

Elute the enriched acylated peptides from the antibody beads, typically using an acidic

solution like 0.15% trifluoroacetic acid (TFA).[10]

3. LC-MS/MS Analysis:

Desalt the eluted peptides again using C18 StageTips.[13]

Analyze the enriched peptides by nanoflow liquid chromatography coupled to tandem mass

spectrometry (nLC-MS/MS).[10] The mass spectrometer should be operated in a data-

dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[10]

The mass difference of the acyl group on a lysine residue will be used for identification. For

example, acetylation results in a +42.0106 Da mass shift.
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4. Data Analysis:

Search the resulting MS/MS spectra against a protein sequence database using a search

engine like MaxQuant or Mascot.

Specify the different acyl modifications as variable modifications on lysine residues.

For quantitative analysis, label-free quantification (LFQ) or stable isotope labeling methods

(e.g., SILAC, TMT) can be employed to compare acylation levels across different

experimental conditions.[14][15][16]
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Workflow for proteomic analysis of lysine acylations.
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Caption: Workflow for proteomic analysis of lysine acylations.
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Crosstalk and Integrated Signaling
Lysine acylations do not function in isolation. They engage in extensive crosstalk with other

PTMs, such as phosphorylation and ubiquitination, to create a complex regulatory code.[9][17]

For example, acetylation of a lysine residue can prevent its ubiquitination, thereby stabilizing

the protein.[17] Conversely, phosphorylation of a nearby serine or threonine can promote or

inhibit the action of lysine acetyltransferases (KATs) or deacetylases (HDACs).[18]

Understanding these interdependencies is critical for elucidating the full functional impact of a

specific acylation event. Future research integrating multi-PTM proteomics will be essential to

unravel these complex signaling networks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Metabolic Regulation by Lysine Malonylation, Succinylation, and Glutarylation - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Lysine succinylation, the metabolic bridge between cancer and immunity - PMC
[pmc.ncbi.nlm.nih.gov]

4. Protein lysine acylation and cysteine succination by intermediates of energy metabolism -
PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Lysine acetylation stoichiometry and proteomics analyses reveal pathways regulated by
sirtuin 1 in human cells - PMC [pmc.ncbi.nlm.nih.gov]

7. pnas.org [pnas.org]

8. Lysine malonylation - Wikipedia [en.wikipedia.org]

9. Lysine acetylation: codified crosstalk with other posttranslational modifications - PMC
[pmc.ncbi.nlm.nih.gov]

10. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets -
PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2551738/
https://pubmed.ncbi.nlm.nih.gov/15770681/
https://pubmed.ncbi.nlm.nih.gov/15770681/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0126242
https://www.benchchem.com/product/b6596572?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4563717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4563717/
https://www.researchgate.net/publication/272837467_Metabolic_Regulation_by_Lysine_Malonylation_Succinylation_and_Glutarylation
https://pmc.ncbi.nlm.nih.gov/articles/PMC10404875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10404875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3376250/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3376250/
https://www.researchgate.net/figure/SIRT5-Catalyzes-Lysine-Deglutarylation-Reactions-In-Vitro-and-In-Vivo-A-Screening-of_fig3_261407023
https://pmc.ncbi.nlm.nih.gov/articles/PMC5672037/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5672037/
https://www.pnas.org/doi/10.1073/pnas.1519858113
https://en.wikipedia.org/wiki/Lysine_malonylation
https://pmc.ncbi.nlm.nih.gov/articles/PMC2551738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2551738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6825508/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6825508/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6596572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer
development - PMC [pmc.ncbi.nlm.nih.gov]

12. academica-e.unavarra.es [academica-e.unavarra.es]

13. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC
[pmc.ncbi.nlm.nih.gov]

14. Dimethyl-Labeling-Based Quantification of the Lysine Acetylome and Proteome of Plants
- PubMed [pubmed.ncbi.nlm.nih.gov]

15. News in Proteomics Research: Awesome way to get global quantitative lysine
acetylomics data! [proteomicsnews.blogspot.com]

16. pnas.org [pnas.org]

17. Regulatory cross-talk between lysine acetylation and ubiquitination: role in the control of
protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

18. Quantitative Profiling of Lysine Acetylation Reveals Dynamic Crosstalk between
Receptor Tyrosine Kinases and Lysine Acetylation | PLOS One [journals.plos.org]

To cite this document: BenchChem. [Distinguishing the Biological Roles of Different Lysine
Acylations: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6596572#distinguishing-the-biological-roles-of-
different-lysine-acylations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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